An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-hydroxythiophene-2-carboxylate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-hydroxythiophene-2-carboxylate
Foreword: The Strategic Importance of the Hydroxythiophene Scaffold
Methyl 4-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can be exploited for modulating biological activity and improving pharmacokinetic profiles.[1] The strategic placement of a hydroxyl group and a methyl ester on this scaffold creates a molecule with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical properties and reactivity of Methyl 4-hydroxythiophene-2-carboxylate, offering field-proven insights for its application in complex synthetic pathways and drug development programs.[2][3]
Structural and Physicochemical Properties
Methyl 4-hydroxythiophene-2-carboxylate (CAS No: 5118-04-7) is a bifunctional molecule whose chemical behavior is dictated by the interplay between its aromatic thiophene core, an electron-donating hydroxyl group, and an electron-withdrawing methyl ester group.
Keto-Enol Tautomerism: A Duality of Reactivity
A critical and often overlooked feature of 4-hydroxythiophenes is their existence in a tautomeric equilibrium with their corresponding keto form, Methyl 4-oxo-4,5-dihydrothiophene-2-carboxylate.[4][5] This equilibrium is fundamental to understanding the molecule's reactivity, as it can behave as either a nucleophilic phenol-like species (the enol form) or a Michael acceptor with an acidic α-proton (the keto form).
The position of this equilibrium is highly sensitive to the solvent environment.[4] In non-polar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, whereas polar, protic solvents can stabilize both forms through intermolecular hydrogen bonds.[6] For synthetic planning, it is crucial to recognize that reaction conditions can selectively favor one tautomer, thereby directing the reaction outcome.
Caption: Keto-Enol Tautomerism of the target molecule.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be reliably computed. This data is essential for practical applications such as reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 5118-04-7 | [7] |
| Molecular Formula | C₆H₆O₃S | [7] |
| Molecular Weight | 158.18 g/mol | [7] |
| Exact Mass | 158.00378 g/mol | [7] |
| XLogP3 | 1.4 | [7] |
| Topological Polar Surface Area | 74.8 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
Predicted Spectroscopic Signature
The structural characterization of Methyl 4-hydroxythiophene-2-carboxylate relies on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, a singlet for the ester methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon spectrum will reveal signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the hydroxyl group shifted downfield), and the methyl carbon of the ester.[8][9]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3400-3200 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).[10]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for hydroxythiophenes and methyl esters would be observed, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).[11][12]
Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 4-hydroxythiophene-2-carboxylate can be logically dissected by considering its three key functional components: the hydroxyl group, the thiophene ring, and the methyl ester.
Reactions at the Hydroxyl Group
The hydroxyl group behaves as a typical, albeit slightly acidic, alcohol or phenol. Its nucleophilicity allows for a range of important transformations.
Alkylation of the hydroxyl group is a common strategy to introduce diverse functionalities and is a foundational reaction in the synthesis of compound libraries for drug discovery. The choice of base and electrophile is critical for achieving high yields and preventing side reactions.
Underlying Principle: The reaction proceeds via deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic thiophenolate anion, which then attacks the alkylating agent in an Sₙ2 reaction. Weaker bases like K₂CO₃ are often sufficient, minimizing the risk of ester hydrolysis.
Field-Proven Protocol (Adapted from similar systems): [13]
-
To a stirred solution of Methyl 4-hydroxythiophene-2-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a mild base like K₂CO₃ (2.0-3.0 eq).
-
Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture (typically 50-80 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for O-alkylation.
Acylation of the hydroxyl group to form an ester can serve as a protecting group strategy or be used to introduce specific acyl moieties.
Underlying Principle: The hydroxyl group can act as a nucleophile, attacking an acylating agent like an acid chloride or anhydride. This reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine or triethylamine) which serves to activate the hydroxyl group and neutralize the acidic byproduct.
Reactions Involving the Thiophene Ring
The thiophene ring is aromatic and undergoes electrophilic substitution reactions. The directing effects of the existing substituents are paramount in determining the regioselectivity of these reactions.
The hydroxyl group at C4 is a strong activating, ortho-, para-directing group. The methyl ester at C2 is a deactivating, meta-directing group. The combined effect strongly activates the C5 position towards electrophilic attack. The C3 position is sterically hindered and electronically less favored.
Causality of Regioselectivity: The resonance structures of the carbocation intermediate (sigma complex) formed upon electrophilic attack show that attack at C5 allows for delocalization of the positive charge onto the sulfur atom and the oxygen of the hydroxyl group, providing significant stabilization. This makes the C5 position the most nucleophilic site on the ring.
Common electrophilic substitution reactions include:
-
Halogenation: (e.g., with NBS or NCS)
-
Nitration: (e.g., with HNO₃/H₂SO₄, under carefully controlled conditions to avoid oxidation)
-
Acylation: (Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like AlCl₃ or ZnBr₂).[14]
Caption: Regioselectivity in electrophilic substitution.
Reactions at the Methyl Ester Group
The methyl ester functionality is susceptible to nucleophilic acyl substitution.
The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a crucial transformation, as the resulting carboxylic acid can be used in amide bond couplings or other derivatizations.[3]
Underlying Principle: The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide leaving group yields the carboxylate, which is protonated during acidic workup to give the carboxylic acid.
Field-Proven Protocol (Adapted from similar systems): [13]
-
Dissolve Methyl 4-hydroxythiophene-2-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., methanol or isopropanol) and an aqueous solution of a strong base like NaOH or LiOH (2-3 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a suitable acid (e.g., 1M HCl or acetic acid).
-
The carboxylic acid product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to yield the pure carboxylic acid.
Applications in Drug Discovery and Development
The 4-substituted thiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated as potent and selective enzyme inhibitors and receptor antagonists. For instance, related benzothiophene-2-carboxamidines have shown potent inhibition of urokinase-type plasminogen activator (uPA), a target in cancer therapy.[15] More recently, 4-amido-thiophene-2-carboxyl derivatives have been developed as highly potent P2Y14 receptor antagonists for the treatment of inflammatory bowel disease.[3] The versatile reactivity of Methyl 4-hydroxythiophene-2-carboxylate makes it an ideal starting material for generating diverse libraries of compounds for screening against various biological targets.
Conclusion
Methyl 4-hydroxythiophene-2-carboxylate is a molecule with a rich and nuanced chemical personality, primarily governed by its keto-enol tautomerism and the interplay of its electron-donating and electron-withdrawing substituents. A thorough understanding of these principles allows for the strategic and selective functionalization of the hydroxyl group, the thiophene ring, and the methyl ester. This guide has provided a framework for researchers and drug development professionals to harness the synthetic potential of this valuable heterocyclic building block, paving the way for the discovery of novel therapeutics and functional materials.
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